2,6-Difluoro-4-(oxetan-3-yl)pyridine
Description
2,6-Difluoro-4-(oxetan-3-yl)pyridine (CAS: 1527525-84-3) is a fluorinated pyridine derivative characterized by a pyridine core substituted with fluorine atoms at the 2- and 6-positions and an oxetan-3-yl group at the 4-position. The oxetane ring, a strained four-membered oxygen-containing heterocycle, is notable for enhancing solubility and metabolic stability in pharmaceutical contexts, though its specific role in this compound remains underexplored in the provided literature . Fluorine substituents are commonly employed to modulate electronic effects, improve bioavailability, and enhance binding affinity in drug design.
Properties
Molecular Formula |
C8H7F2NO |
|---|---|
Molecular Weight |
171.14 g/mol |
IUPAC Name |
2,6-difluoro-4-(oxetan-3-yl)pyridine |
InChI |
InChI=1S/C8H7F2NO/c9-7-1-5(2-8(10)11-7)6-3-12-4-6/h1-2,6H,3-4H2 |
InChI Key |
GNFQWYPNZOEHBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)C2=CC(=NC(=C2)F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
The following table summarizes key structural and functional differences between 2,6-Difluoro-4-(oxetan-3-yl)pyridine and similar fluorinated pyridine derivatives:
Key Comparisons
Substituent Effects on Reactivity and Bioactivity The oxetan-3-yl group in this compound likely improves solubility compared to bulkier substituents (e.g., imidazopyridine in Compound 43) due to its compact, polar structure. Fluorine placement: The 2,6-difluoro pattern in the target compound and Cevipabulin Fumarate may stabilize aromatic π-stacking interactions in biological targets, a feature critical for receptor binding . Electron-withdrawing groups: The trifluoromethyl group in 3335-46-4 increases acidity at adjacent hydroxyl groups, making it a versatile intermediate in synthesis, whereas the oxetane’s electron-donating properties could favor nucleophilic substitution reactions .
Synthetic Methodologies Compound 43 was synthesized via Suzuki-Miyaura cross-coupling, a common strategy for biaryl systems . Cevipabulin Fumarate’s synthesis emphasizes the use of triazolopyrimidine scaffolds, highlighting divergent strategies for functionalizing pyridine-related cores .
Functional Selectivity
- The oxetane substituent’s steric and electronic profile may confer distinct selectivity compared to Compound 43’s fused heterocycles, which exhibit dopamine receptor affinity .
- Cevipabulin’s anticancer activity underscores the importance of trifluoroethylamine side chains in targeting microtubules, a feature absent in the target compound .
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